

UR-1505: An Investigative Technical Guide on its Role in Skin Inflammation

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Compound of Interest

Compound Name: UR-1505

Cat. No.: B1683733

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Disclaimer: Publicly available information regarding the specific molecular mechanism of action for **UR-1505** in skin inflammation is limited. This guide provides a comprehensive overview of the available clinical findings and the methodologies used in its evaluation for atopic dermatitis.

UR-1505 is a novel small molecule that was investigated for its immunomodulatory properties in the topical treatment of inflammatory skin diseases.^[1] It was developed as a non-steroidal anti-inflammatory agent, classified chemically as a salicylate derivative: 2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid.^[1] Despite initial promise in preclinical models of skin inflammation, its clinical development for atopic dermatitis was halted due to a lack of significant efficacy.^[1]

Clinical Efficacy in Atopic Dermatitis: A Phase II Exploratory Trial

A randomized, double-blind, within-patient controlled Phase II trial was conducted to evaluate the safety and efficacy of **UR-1505** ointment in patients with atopic dermatitis.^[1] The study compared three different concentrations of **UR-1505** (0.5%, 1%, and 2%) against a vehicle and a positive control, 0.1% tacrolimus ointment.^[1]

Quantitative Data Summary

The primary efficacy endpoint of the trial was the change from baseline in the Investigator Global Assessment (IGA) score at Day 28.^[1] The results, summarized in the table below,

indicated that **UR-1505** did not demonstrate a clinically relevant effect compared to the vehicle and was significantly less effective than tacrolimus.[\[1\]](#)

Treatment Group	Number of Evaluable Lesions (n)	Mean Change in IGA Score from Baseline at Day 28
Vehicle	13	-1.7
UR-1505 0.5%	8	-1.0
UR-1505 1%	9	-1.2
UR-1505 2%	8	-1.5
Tacrolimus 0.1%	12	-2.6

A P-value of 0.002 indicated a statistically significant difference between the treatment groups.[\[1\]](#)

Experimental Protocols

The following section details the methodology of the Phase II exploratory trial for **UR-1505**.

Study Design

The study was a unicenter, randomized, double-blind, within-patient, controlled Phase II exploratory trial.[\[1\]](#) Patients with atopic dermatitis lesions on two symmetrical topographic areas (e.g., arms, legs, or trunk) were enrolled, allowing for a within-patient comparison of treatments.[\[1\]](#)

Patient Population

Twenty-eight patients were initially randomized, with 25 patients completing the trial per protocol, resulting in 50 evaluable lesions.[\[1\]](#)

Treatment Regimen

Patients received two different treatments simultaneously on their symmetrical lesions.[1] The treatment pairs included one of the **UR-1505** concentrations (0.5%, 1%, or 2%) and either the vehicle or 0.1% tacrolimus ointment.[1] Treatments were applied once daily for 28 days.[1]

Efficacy and Safety Endpoints

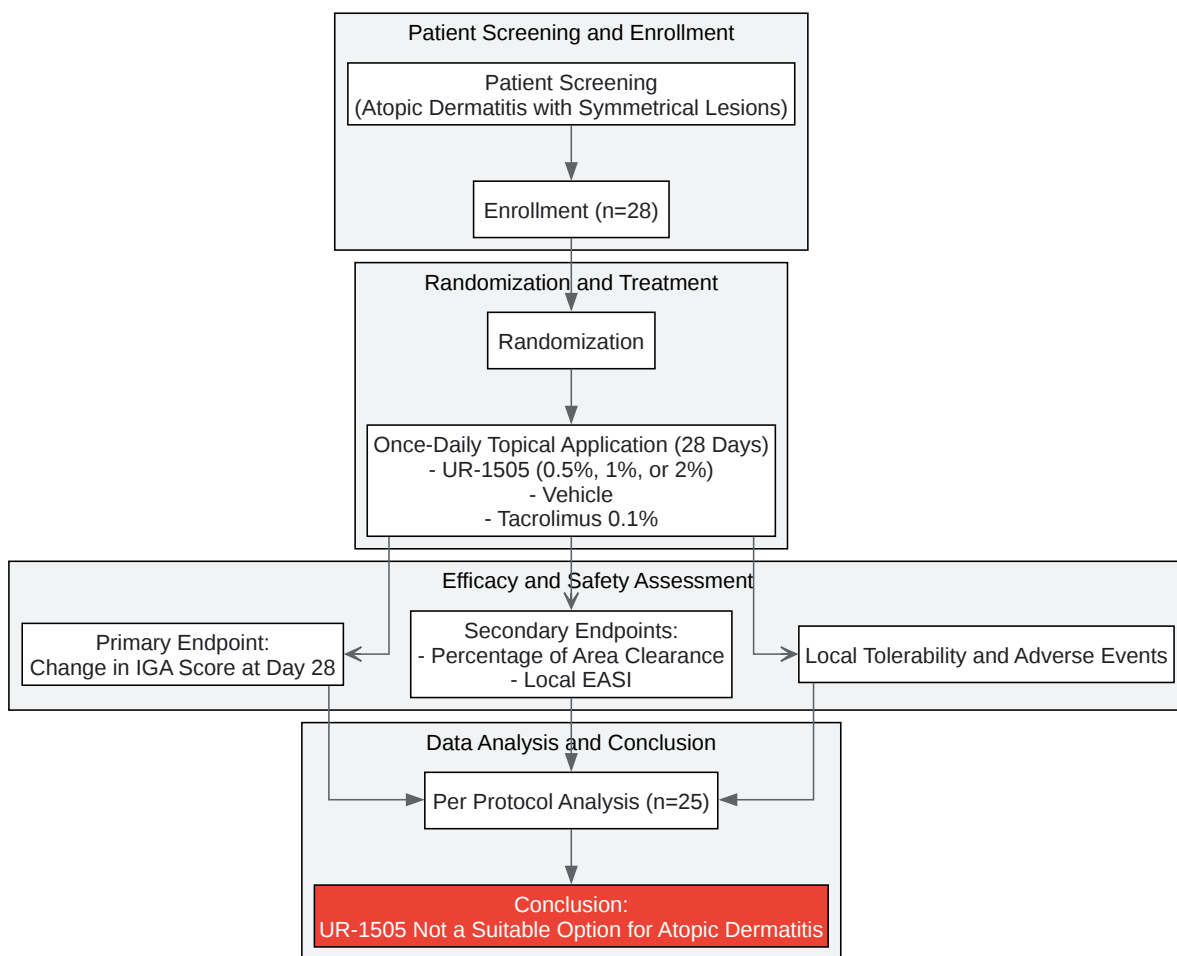
- Primary Efficacy Endpoint: Change from baseline in the Investigator Global Assessment (IGA) score at Day 28.[1]
- Secondary Efficacy Endpoints:
 - Percentage of area clearance.[1]
 - Local Eczema Area Severity Index (local EASI).[1]
- Safety and Tolerability:
 - Local tolerability was assessed.[1]
 - Adverse events were monitored throughout the study.[1] Patients reported local symptoms such as itching, tingling, tightness, and a heat/burning sensation at frequencies similar for the vehicle and 1% and 2% **UR-1505**, and more frequently with 0.5% **UR-1505**. [1] These symptoms were least frequent with tacrolimus.[1] No serious causal adverse reactions were reported.[1]

Statistical Analysis

A linear mixed model was used for the statistical analysis. The model included treatment, body side, and the treatment group on the contralateral side as fixed factors, with the patient considered a random effect.[1]

Visualized Experimental Workflow

The following diagram illustrates the workflow of the Phase II clinical trial for **UR-1505**.



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References

- 1. Safety and Activity of UR-1505 in Atopic Dermatitis: A Randomized, Double-blind Phase II Exploratory Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
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